molecular formula C20H20ClF3N2O3 B3542573 3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B3542573
M. Wt: 428.8 g/mol
InChI Key: NKUYOIPRSNMWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CTMP is a potent inhibitor of protein kinase B (PKB), which plays a critical role in various cellular processes such as cell proliferation, survival, and metabolism.

Mechanism of Action

3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is a potent inhibitor of protein kinase B (PKB), which plays a critical role in various cellular processes such as cell proliferation, survival, and metabolism. PKB is activated by phosphatidylinositol 3-kinase (PI3K) and is involved in the regulation of various downstream signaling pathways such as the mammalian target of rapamycin (mTOR) pathway. This compound inhibits the activation of PKB by binding to its pleckstrin homology (PH) domain, which prevents its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models. This compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. Furthermore, this compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models by increasing glucose uptake in skeletal muscle and adipose tissue. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage of this compound is its high potency and specificity for PKB inhibition, which allows for the selective modulation of downstream signaling pathways. Another advantage of this compound is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo experiments. Another limitation of this compound is its potential toxicity, which requires careful evaluation before its use in in vivo experiments.

Future Directions

There are several future directions for the research of 3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. One potential direction is the development of more potent and selective PKB inhibitors that can overcome the limitations of this compound. Another potential direction is the evaluation of this compound in clinical trials for the treatment of cancer, diabetes, and neurodegenerative diseases. Furthermore, the elucidation of the downstream signaling pathways regulated by PKB inhibition by this compound can provide insights into the molecular mechanisms underlying its therapeutic effects.

Scientific Research Applications

3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields such as cancer, diabetes, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O3/c1-2-29-18-6-3-13(11-15(18)21)19(27)25-16-12-14(20(22,23)24)4-5-17(16)26-7-9-28-10-8-26/h3-6,11-12H,2,7-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUYOIPRSNMWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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